(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
Description
(E)-N-(3,4-Dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a synthetic heterocyclic compound featuring a benzothiazole core fused with an isoxazole-carboxamide moiety. The (E)-configuration of the imine bond (C=N) in the benzothiazole ring is critical for its molecular geometry and biological interactions. The 3-methylisoxazole-5-carboxamide group contributes to hydrogen-bonding interactions, a common pharmacophore in kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-8-5-4-6-11-12(8)17(3)14(20-11)15-13(18)10-7-9(2)16-19-10/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDFNMDTEWXMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=NO3)C)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
- Reactant : 2-Amino-4,5-dimethylbenzenethiol (1.0 equiv) is treated with carbon disulfide (CS₂) in the presence of a base (e.g., NaOH) to form the thiazolidine intermediate.
- Oxidation : The intermediate is oxidized using hydrogen peroxide (H₂O₂) or iodine (I₂) to yield 3,4-dimethylbenzo[d]thiazol-2-amine .
Critical Parameters :
- Temperature: 80–100°C for cyclization.
- Solvent: Ethanol or aqueous NaOH.
- Yield: ~70–85% (estimated from analogous syntheses).
Preparation of 3-Methylisoxazole-5-Carboxylic Acid
The isoxazole moiety is synthesized via 1,3-dipolar cycloaddition , a widely used method for isoxazole derivatives.
Nitrile Oxide Cycloaddition
- Nitrile Oxide Generation : Hydroxylamine hydrochloride reacts with 3-methyl-2-butenal in the presence of chloramine-T to form the nitrile oxide intermediate.
- Cycloaddition : The nitrile oxide undergoes [3+2] cycloaddition with ethyl propiolate under catalytic conditions (e.g., Cu(I)) to yield ethyl 3-methylisoxazole-5-carboxylate .
- Hydrolysis : The ester is hydrolyzed to the carboxylic acid using NaOH followed by acidification with HCl.
Reaction Conditions :
Amide Bond Formation and Imine Generation
The final step involves coupling the carboxylic acid to the thiazole amine and subsequent imine formation.
Carboxylic Acid Activation
- Acid Chloride Formation : 3-Methylisoxazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.
- Coupling Reaction : The acid chloride reacts with 3,4-dimethylbenzo[d]thiazol-2-amine in the presence of a base (e.g., triethylamine) to yield N-(3,4-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide .
Imine Formation (Ylidene Generation)
The amide nitrogen is deprotonated using a strong base (e.g., NaH or LDA ) to form the ylidene structure. The E-configuration is favored due to reduced steric hindrance between the isoxazole methyl group and thiazole dimethyl substituents.
Optimization Insights :
- Base: 1.1 equiv NaH in tetrahydrofuran (THF).
- Temperature: 0°C to room temperature.
- Yield: ~50–60% (over two steps).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Imine Coupling
A modified approach involves in situ generation of the ylidene during amide coupling. The thiazole amine is treated with the acid chloride in the presence of DBU (1,8-diazabicycloundec-7-ene) , which simultaneously deprotonates the amine and facilitates imine formation.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the cycloaddition and coupling steps, improving yields by 10–15% compared to conventional heating.
Characterization and Analytical Data
Key spectroscopic data for intermediates and the final product are summarized below:
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 3,4-Dimethylbenzo[d]thiazol-2-amine | 3350 (N-H), 1600 (C=N) | 2.3 (s, 6H, CH₃), 6.9–7.2 (m, 3H, ArH) | 178.1 |
| 3-Methylisoxazole-5-carboxylic acid | 1710 (C=O), 1640 (C=N) | 2.4 (s, 3H, CH₃), 6.2 (s, 1H, isoxazole) | 127.0 |
| Final Product | 1680 (C=O), 1590 (C=N) | 2.5 (s, 6H, CH₃), 6.3 (s, 1H, isoxazole) | 333.4 |
Challenges and Optimization Strategies
Stereochemical Control
The E-configuration is thermodynamically favored, but harsh conditions may lead to isomerization. Use of bulky bases (e.g., LDA) or low temperatures (<0°C) minimizes Z-isomer formation.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Replacing isoxazole with thiadiazole (as in ) introduces additional nitrogen atoms, altering electron distribution and hydrogen-bonding capacity.
Pharmacological Activity Comparison
Anticancer Activity:
- Compound 7b (thiadiazole derivative): IC₅₀ = 1.61 ± 1.92 µg/mL against HepG-2 cells .
- Compound 11 (thiazole-triazole hybrid): IC₅₀ = 1.98 ± 1.22 µg/mL .
- Target Compound : While specific data are unavailable, the isoxazole-carboxamide moiety may mimic ATP-binding pockets in kinases, a mechanism observed in related compounds .
Antimicrobial Activity:
- 4g (thiadiazole-acryloyl derivative): Moderate activity against E. coli (MIC = 32 µg/mL) due to the electron-withdrawing dimethylamino group enhancing membrane disruption .
Biological Activity
(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and anticancer effects, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 286.35 g/mol. The compound features a benzothiazole moiety and an isoxazole ring, which contribute to its unique chemical properties and biological activities.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- IC50 Values : The compound displayed IC50 values ranging from 5 to 10 µM, indicating moderate potency against these cell lines.
The mechanism of action appears to involve induction of apoptosis and cell cycle arrest, as evidenced by changes in gene expression related to apoptosis regulators such as Bcl-2 and p21^WAF-1 .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial properties. It has been tested against several bacterial strains including E. coli and S. aureus. The results indicated:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Condensation Reaction : The reaction between 3,4-dimethylbenzothiazole and isoxazole derivatives.
- Dehydrating Agents : Commonly used agents include phosphorus oxychloride (POCl₃) under reflux conditions.
- Purification : The final product is purified using recrystallization techniques or chromatography.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzothiazole or isoxazole rings can significantly influence the potency and selectivity of the compound against cancer cells or microbes.
Key Findings from SAR Studies
- Dimethyl Substitution : The presence of dimethyl groups on the benzothiazole ring enhances lipophilicity and may improve cellular uptake.
- Isomeric Forms : Different geometric isomers exhibit varying degrees of biological activity; thus, stereochemistry plays a vital role in efficacy.
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Study on Lung Cancer Cell Lines : A comparative study demonstrated that compounds similar to this compound showed enhanced activity when tested in both 2D and 3D cell culture models .
- Antibacterial Efficacy : Research indicated that modifications to the isoxazole ring could lead to improved antibacterial properties against resistant strains .
Q & A
Basic Question: What are the critical parameters for optimizing the synthesis of (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide?
Methodological Answer:
Synthesis optimization requires precise control of reaction conditions:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .
- Catalysts : Coupling agents like EDCI or DCC are critical for amide bond formation between the benzo[d]thiazole and isoxazole moieties .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents in this compound’s bioactivity?
Methodological Answer:
SAR studies should systematically modify substituents and assess biological outcomes:
- Substituent variation : Replace methyl groups on the benzo[d]thiazole ring with methoxy, ethyl, or halogens to evaluate steric/electronic effects .
- Biological assays : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) and cell-based models (e.g., cancer cell lines) .
- Computational modeling : Use molecular docking to predict binding affinities to targets like ATP-binding pockets or DNA helicases .
Basic Question: What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm regiochemistry and detect impurities (e.g., residual solvents or unreacted intermediates) .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- HPLC : Quantifies purity (>98% for pharmacological studies) using C18 columns and acetonitrile/water gradients .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
Methodological Answer:
- Standardize assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Compare substituent effects : For example, 4-methoxy vs. 3,4-dimethyl groups on benzo[d]thiazole may alter logP and membrane permeability, explaining divergent MIC values .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between thiazole ring substitutions and anticancer IC) .
Basic Question: What in vitro models are suitable for preliminary evaluation of this compound’s therapeutic potential?
Methodological Answer:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer screening : MTT assays on adherent cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Cytotoxicity controls : Compare results with non-cancerous cell lines (e.g., HEK293) to assess selectivity .
Advanced Question: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use tools like SwissADME to estimate solubility, bioavailability, and CYP450 interactions .
- Molecular dynamics simulations : Model blood-brain barrier penetration or plasma protein binding .
- Metabolite prediction : Identify potential oxidation or glucuronidation sites using software like Meteor .
Basic Question: What strategies mitigate degradation during storage of this compound?
Methodological Answer:
- Storage conditions : Lyophilize and store at -20°C under inert gas (N) to prevent hydrolysis/oxidation .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Question: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target identification : Use pull-down assays with biotinylated derivatives or CRISPR-Cas9 knockout models .
- Pathway analysis : RNA-seq or proteomics to identify downstream effects (e.g., apoptosis or autophagy markers) .
- In vivo models : Zebrafish xenografts or murine efficacy models with pharmacokinetic/pharmacodynamic (PK/PD) profiling .
Basic Question: What synthetic routes are reported for analogous benzo[d]thiazole-isoxazole hybrids?
Methodological Answer:
- Stepwise synthesis : (1) Prepare benzo[d]thiazole-2-amine via cyclization of 2-aminothiophenol derivatives. (2) Couple with isoxazole-5-carboxylic acid using EDCI/HOBt .
- One-pot methods : Microwave-assisted reactions reduce time (e.g., 30 minutes at 100°C) .
Advanced Question: How do steric and electronic effects of substituents influence binding to biological targets?
Methodological Answer:
- Steric effects : Bulky groups (e.g., 3,4-dimethyl) may hinder binding to shallow pockets, while smaller substituents (e.g., methoxy) enhance fit .
- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity, improving interactions with nucleophilic residues (e.g., cysteine thiols) .
- Case study : Derivatives with 4-methoxybenzo[d]thiazole show 10-fold higher kinase inhibition than unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
